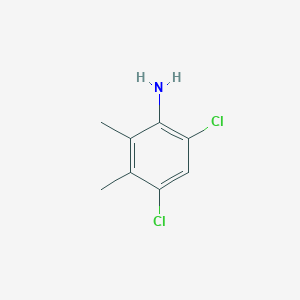

4,6-Dichloro-2,3-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2,3-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQFMNXXVMFUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4,6-Dichloro-2,3-dimethylaniline and Its Isomers for Researchers and Drug Development Professionals

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for 4,6-Dichloro-2,3-dimethylaniline. This suggests that this specific isomer may be a novel compound or is not widely reported. This guide provides comprehensive information on closely related and commercially available isomers, along with a plausible synthetic approach for this compound based on established chlorination methodologies for analogous compounds.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Dichloro-dimethylanilines, in particular, offer a versatile scaffold for further chemical modification. This technical guide focuses on the properties, synthesis, and potential applications of this compound and its more extensively studied isomers. Given the interest of researchers, scientists, and drug development professionals, this document emphasizes experimental details and data presentation to facilitate laboratory work and further investigation.

Physicochemical Properties of Related Dichloro-dimethylaniline Isomers

Quantitative data for well-characterized isomers of dichloro-dimethylaniline are summarized below. This information is crucial for understanding the physical and chemical behavior of this class of compounds.

| Property | 2-Chloro-4,6-dimethylaniline | 4-Chloro-2,6-dimethylaniline | 2,6-Dichloro-3-methylaniline |

| CAS Number | 63133-82-4[1] | 24596-18-7[2][3] | 64063-37-2[4] |

| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN | C₇H₇Cl₂N |

| Molecular Weight | 155.62 g/mol [1] | 155.62 g/mol [2][3] | 176.04 g/mol [4] |

| Melting Point | 38-40 °C | 45-50 °C[3] | Not available |

| Boiling Point | Not available | 260.6 °C at 760 mmHg[3] | Not available |

| Density | 1.11 g/mL at 25 °C | 1.142 g/cm³[3] | Not available |

| Flash Point | 113 °C (closed cup)[5] | 111.4 °C[3] | Not available |

| Appearance | Solid | Not available | Not available |

| Solubility | Slightly soluble in water[3] | Slightly soluble in water[3] | Not available |

Synthesis of Dichloro-dimethylanilines: Experimental Protocols

The synthesis of a specific dichlorinated dimethylaniline often involves the direct chlorination of the corresponding dimethylaniline (also known as xylidine). The regioselectivity of the chlorination is influenced by the directing effects of the amino and methyl groups, as well as the reaction conditions.

A plausible synthetic route to this compound involves the direct chlorination of 2,3-dimethylaniline (CAS 87-59-2). The amino group is a strong activating ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. In 2,3-dimethylaniline, the 4 and 6 positions are para and ortho to the amino group, respectively, and are sterically accessible, making them likely sites for electrophilic substitution.

Experimental Protocol:

-

Protection of the Amino Group (Optional but Recommended): To control the reactivity and prevent oxidation, the amino group of 2,3-dimethylaniline can be acetylated to form N-(2,3-dimethylphenyl)acetamide. This is achieved by reacting 2,3-dimethylaniline with acetic anhydride.

-

Chlorination: The protected or unprotected 2,3-dimethylaniline is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated hydrocarbon.

-

A chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is slowly introduced to the reaction mixture at a controlled temperature, typically between 0 and 20 °C. The use of a Lewis acid catalyst like iron(III) chloride (FeCl₃) may be employed to enhance the reaction rate.

-

Monitoring the Reaction: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the formation of the desired dichlorinated product and to minimize the formation of mono-chlorinated and tri-chlorinated byproducts.

-

Work-up: Upon completion, the reaction mixture is poured into water or a basic solution to neutralize any remaining acid or catalyst.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to isolate the this compound isomer.

-

Deprotection (if applicable): If the amino group was protected, the acetyl group is removed by acid or base hydrolysis to yield the final product.

A patented method describes the direct chlorination of 2,6-dimethylaniline to produce 4-chloro-2,6-dimethylaniline.

Experimental Protocol:

-

3 moles of 2,6-dimethylaniline are dissolved in 2,300 g of carbon tetrachloride (CCl₄) and 30 g of ethanol in a 3 L beaker.[6]

-

Hydrogen chloride (HCl) gas is introduced at room temperature until the solution is saturated.[6]

-

The mixture is then cooled to 10-15 °C.[6]

-

At this temperature, 270 g of chlorine gas is passed through the resulting suspension over 4 hours.[6]

-

After the chlorination is complete, 250 ml of 15% strength hydrochloric acid is added, and the hydrochloric acid is distilled off azeotropically.[6]

-

The crude 4-chloro-2,6-dimethylaniline hydrochloride is collected by filtration and then neutralized with a sodium hydroxide solution to liberate the free amine.[6]

-

The final product can be purified by fractional distillation.[6]

Mandatory Visualizations

References

- 1. 2-Chloro-4,6-dimethylaniline | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2,6-dimethylaniline | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 24596-18-7,4-CHLORO-2,6-DIMETHYLANILINE | lookchem [lookchem.com]

- 4. 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4,6-dimethylaniline 96 63133-82-4 [sigmaaldrich.com]

- 6. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 4,6-Dichloro-2,3-dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,6-dichloro-2,3-dimethylaniline in organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide focuses on predicting its solubility based on the known properties of structurally similar molecules, such as substituted anilines and xylidines. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their laboratories.

Predicted Solubility Profile

This compound, also known as 4,6-dichloro-2,3-xylidine, is a substituted aromatic amine. Its molecular structure, featuring a benzene ring with two chlorine atoms, two methyl groups, and an amino group, dictates its solubility behavior. The presence of the nonpolar benzene ring and methyl groups suggests that it will be more soluble in organic solvents than in water. Aniline, the parent compound, is only slightly soluble in water (around 3.6 g/L at 25°C) but shows good solubility in various organic solvents like ethanol, ether, and chloroform[1][2]. The addition of two methyl groups (as in dimethylaniline) and two chlorine atoms will further influence this behavior. Generally, halogenated anilines are sparingly soluble in water[3].

Based on these structural analogs, this compound is expected to exhibit good solubility in a range of common organic solvents.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding between the amino group and the solvent's hydroxyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is anticipated due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Moderate solubility is likely, driven by van der Waals forces. The aromatic nature of toluene may enhance solubility compared to aliphatic solvents like hexane. For instance, 2,3-dichloroaniline is very soluble in ether and slightly soluble in benzene and petroleum ether[3].

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected due to the "like dissolves like" principle, given the chlorinated nature of the solute.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility |

| Polar Protic | Ethanol, Methanol | Moderate to Good |

| Polar Aprotic | Acetone, Acetonitrile | Good |

| Nonpolar Aromatic | Toluene | Good |

| Nonpolar Aliphatic | Hexane | Low to Moderate |

| Ethers | Diethyl Ether | Good |

| Chlorinated Solvents | Dichloromethane | High |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The following section details a standard protocol for determining the solubility of this compound in an organic solvent of interest.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

2.2. Experimental Workflow

The general workflow for determining the solubility of a compound is depicted in the diagram below. This process involves preparing a saturated solution, separating the solid and liquid phases, and then analyzing the concentration of the solute in the liquid phase.

Caption: Experimental workflow for determining the solubility of this compound.

2.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis (Example using HPLC):

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. It is crucial to control the temperature during solubility experiments.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a significant role in its ability to dissolve the solute.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is recommended.

-

pH (in aqueous or protic solvents): The amino group of anilines can be protonated in acidic conditions, forming a salt that is typically more soluble in polar solvents.

Logical Relationship of Solubility Determination

The process of determining and applying solubility data follows a logical progression, as illustrated in the diagram below.

References

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4,6-Dichloro-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of 4,6-dichloro-2,3-dimethylaniline. These predictions are derived from the analysis of substituent effects on the aniline scaffold, drawing comparisons with known spectra of various dichloro- and dimethyl-anilines.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-5 | 7.0 - 7.3 | Singlet (s) | 1H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H |

| 2-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

| 3-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |

Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule, influenced by the chloro, methyl, and amino substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 145 - 148 |

| C-2 (C-CH₃) | 128 - 132 |

| C-3 (C-CH₃) | 135 - 138 |

| C-4 (C-Cl) | 125 - 128 |

| C-5 | 128 - 131 |

| C-6 (C-Cl) | 120 - 123 |

| 2-CH₃ | 18 - 22 |

| 3-CH₃ | 14 - 18 |

Predicted ¹³C NMR data for this compound.

Experimental Protocols

The following outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the solid this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: The NMR tube is securely capped to prevent solvent evaporation.

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is common.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon environment.

-

Spectral Width: A spectral width of 0-220 ppm is generally used for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the predicted proton and carbon assignments.

Mass Spectrometry of 4,6-Dichloro-2,3-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,6-Dichloro-2,3-dimethylaniline. Due to the absence of publicly available experimental mass spectral data for this specific isomer, this document presents a predicted mass spectrum based on established fragmentation patterns of related aromatic amines and chlorinated compounds. It also outlines a detailed experimental protocol for its analysis and a general workflow for data acquisition and interpretation.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions resulting from the loss of methyl groups, chlorine atoms, and other neutral fragments. The isotopic pattern of chlorine (approximately 3:1 ratio of 35Cl to 37Cl) will be a key feature in identifying chlorine-containing fragments.

The predicted major ions in the electron ionization (EI) mass spectrum of this compound are summarized in the table below. The molecular formula of this compound is C8H9Cl2N, and its monoisotopic molecular weight is 190.0112 g/mol .

| m/z (predicted) | Ion Formula | Fragment Lost | Description |

| 190/192/194 | [C8H9Cl2N]+• | - | Molecular Ion (M+•) : The presence of two chlorine atoms will result in a characteristic isotopic cluster with a ratio of approximately 9:6:1. |

| 175/177/179 | [C7H6Cl2N]+ | CH3 | [M-CH3]+ : Loss of a methyl radical from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds. |

| 155/157 | [C8H9ClN]+• | Cl | [M-Cl]+• : Loss of a chlorine radical. The resulting ion will still show an isotopic pattern for the remaining chlorine atom. |

| 140/142 | [C7H6ClN]+ | CH3, Cl | [M-CH3-Cl]+ : Subsequent loss of a chlorine radical from the [M-CH3]+ ion, or loss of a methyl radical from the [M-Cl]+• ion. |

| 120 | [C7H6N]+ | 2Cl, CH3 | [M-2Cl-CH3]+ : Loss of both chlorine atoms and one methyl group. |

| 105 | [C7H7]+ | 2Cl, NH2 | Tropylium ion : A common rearranged fragment in the mass spectra of alkylbenzenes. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the analysis of this compound using GC-MS. The parameters provided are a starting point and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution.

-

Sample Extraction (for solid or liquid matrices): A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte from the sample matrix. The choice of solvent and method will depend on the nature of the sample.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of aromatic amines.

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes

-

Ramp 1: 15 °C/min to 200 °C

-

Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity of the compound by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic isotopic patterns of chlorine-containing fragments.

-

For quantitative analysis, construct a calibration curve using the prepared standard solutions and integrate the peak area of a characteristic ion (e.g., the base peak or a prominent fragment ion).

Workflow for Mass Spectrometric Analysis

The following diagram illustrates a general workflow for the mass spectrometric analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric characteristics and analytical methodology for this compound. Researchers are encouraged to use this information as a starting point for their specific applications and to perform experimental verification to confirm the predicted fragmentation patterns.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4,6-Dichloro-2,3-dimethylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,6-Dichloro-2,3-dimethylaniline. By examining the vibrational frequencies of its constituent functional groups, FT-IR spectroscopy serves as a powerful tool for the structural elucidation and quality control of this complex aromatic amine. This document outlines the predicted characteristic absorption bands, provides a detailed experimental protocol for spectral acquisition, and presents the logical framework for spectral interpretation.

Introduction to FT-IR Analysis of Aromatic Amines

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that provides critical information about the molecular structure of a compound.[1][2] By measuring the absorption of infrared radiation, FT-IR identifies the vibrational modes of functional groups within a molecule. For a substituted aromatic amine like this compound, the FT-IR spectrum is a unique fingerprint, revealing the presence of its primary amine (-NH2) group, the substituted benzene ring, methyl (-CH3) groups, and carbon-chlorine (C-Cl) bonds. The precise frequencies of these vibrations are sensitive to the overall molecular structure, making FT-IR an indispensable technique for identity confirmation and purity assessment.

Molecular Structure and Expected Vibrational Modes

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. The analysis of its spectrum is based on the interpretation of these group frequencies.

-

Primary Aromatic Amine (-NH₂): Primary amines are characterized by two N-H stretching bands (an asymmetrical and a symmetrical stretch) and an N-H bending (scissoring) vibration.[3] The C-N stretching of aromatic amines is also a key indicator, typically appearing as a strong band.[3]

-

Substituted Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending ("wagging") vibrations in the 900-650 cm⁻¹ region. The pattern of substitution on the ring heavily influences the position and number of these out-of-plane bending bands.

-

Methyl Groups (-CH₃): The two methyl groups will produce characteristic C-H stretching and bending vibrations.

-

Chloro Substituents (C-Cl): The carbon-chlorine bonds give rise to stretching vibrations typically found in the fingerprint region of the spectrum.

Below is a diagram illustrating the relationship between the molecule's functional groups and their expected absorption regions in an FT-IR spectrum.

Caption: Logical relationship between functional groups and IR regions.

Predicted FT-IR Spectral Data

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Notes |

| 3470 - 3400 | N-H Asymmetric Stretch | Medium | Characteristic of primary amines.[3] |

| 3380 - 3320 | N-H Symmetric Stretch | Medium | Characteristic of primary amines.[3][5] |

| 3080 - 3020 | Aromatic C-H Stretch | Medium to Weak | Typical for C-H bonds on a benzene ring. |

| 2980 - 2940 | Methyl C-H Asymmetric Stretch | Medium | From the two -CH₃ groups. |

| 2880 - 2850 | Methyl C-H Symmetric Stretch | Medium to Weak | From the two -CH₃ groups. |

| 1630 - 1590 | N-H Bending (Scissoring) | Strong | Often overlaps with C=C ring stretching.[3][4] |

| 1580 - 1550 | C=C Aromatic Ring Stretch | Medium to Strong | |

| 1480 - 1440 | C=C Aromatic Ring Stretch / CH₃ Bend | Medium to Strong | |

| 1340 - 1250 | Aromatic C-N Stretch | Strong | Strong band typical for aromatic amines.[3] |

| 850 - 800 | C-H Out-of-Plane Bending | Strong | Indicative of the ring substitution pattern. |

| 800 - 600 | C-Cl Stretch | Strong to Medium | Located in the lower frequency fingerprint region. |

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Materials:

-

This compound (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine powder.

-

Add 1-2 mg of the this compound sample to the mortar.

-

Mix the sample and KBr thoroughly by grinding for 1-2 minutes until a homogenous, fine powder is obtained. The mixture should appear uniform.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed across the surface of the die.

-

Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

First, run a background scan without the sample in the beam path to record the spectrum of atmospheric CO₂ and water vapor.[7] The instrument software will automatically subtract this from the sample spectrum.

-

Next, run the sample scan. The instrument directs the IR beam through the KBr pellet, and the detector measures the transmitted radiation.

-

-

Data Processing:

-

The instrument's software performs a Fourier Transform on the raw data (interferogram) to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[2]

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

The following diagram outlines the standard workflow for this experimental procedure.

Caption: Standard experimental workflow for FT-IR analysis (KBr pellet).

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The characteristic absorption bands for the primary amine, substituted aromatic ring, methyl, and chloro functional groups are well-defined. By following the detailed experimental protocol and using the predicted spectral data as a reference, researchers can confidently use FT-IR spectroscopy to verify the identity, assess the purity, and investigate the chemical properties of this compound. This guide serves as a foundational resource for professionals engaged in research and development involving this compound.

References

An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 4,6-dichloro-2,3-dimethylaniline, a substituted aniline with potential applications in pharmaceutical and materials science research. Due to the absence of a directly published protocol for this specific molecule, this guide outlines a detailed, proposed experimental procedure based on established methodologies for the chlorination of analogous aromatic amines. The synthesis involves the direct dichlorination of the commercially available starting material, 2,3-dimethylaniline.

Predicted Synthesis Pathway

The proposed synthesis proceeds via the electrophilic aromatic substitution of 2,3-dimethylaniline. The amino group is a strongly activating and ortho, para-directing group, while the two methyl groups are also activating and ortho, para-directing. The cumulative effect of these substituents makes the 4 and 6 positions of the aromatic ring the most electron-rich and, therefore, the most susceptible to electrophilic attack. Consequently, a direct dichlorination is predicted to yield the desired this compound.

Caption: Proposed synthesis pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 2,3-Dimethylaniline | Commercially available. |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | A milder and often more selective chlorinating agent compared to chlorine gas. |

| Molar Ratio (SM:NCS) | 1 : 2.1 | A slight excess of the chlorinating agent is recommended to ensure complete dichlorination. |

| Solvent | Acetonitrile | An appropriate solvent for reactions involving NCS. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction should be initiated at a lower temperature to control the exothermic nature of the chlorination and then allowed to proceed at room temperature. |

| Reaction Time | 2 - 4 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Predicted Yield | 70 - 85% | This is an estimated yield based on similar reactions reported in the literature. The actual yield may vary depending on the specific reaction conditions and scale. |

| Purification Method | Column Chromatography | Purification using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) is recommended. |

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound using N-chlorosuccinimide (NCS) as the chlorinating agent.

Materials:

-

2,3-Dimethylaniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous acetonitrile.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

-

Addition of Chlorinating Agent: In a separate flask, dissolve N-chlorosuccinimide (2.1 equivalents) in anhydrous acetonitrile. Slowly add the NCS solution to the stirred solution of 2,3-dimethylaniline via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a robust starting point for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as the choice of solvent, temperature, and reaction time, may be necessary to achieve the best possible yield and purity. Standard laboratory safety procedures should be followed at all times.

An In-Depth Technical Guide to the Material Safety Data Sheet for 4,6-Dichloro-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicological data for 4,6-Dichloro-2,3-dimethylaniline (CAS No: 24596-18-7). The information is compiled from various Safety Data Sheets (SDS) and toxicological literature, presented in a structured format to facilitate easy access and comparison for research and drug development professionals.

Section 1: Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to pale cream, brown, or gray powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [2] |

| Appearance | Crystalline, light red | Sigma-Aldrich |

| Melting Point | 59 - 62 °C (138 - 144 °F) | Sigma-Aldrich |

| Odor | Characteristic | Sigma-Aldrich |

Section 2: Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed and toxic in contact with skin or if inhaled.[3] The primary toxic effect of dichlorinated anilines is expected to be the formation of methemoglobin.[2]

| Test | Species | Route | Result | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1,600 mg/kg | Sigma-Aldrich |

| Skin Corrosion/Irritation | Rabbit | Dermal | Irritating | Sigma-Aldrich |

| Serious Eye Damage/Irritation | - | - | Causes serious eye irritation | [4] |

| Germ Cell Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Negative | Sigma-Aldrich |

Section 3: Experimental Protocols

While specific experimental reports for this compound are not publicly available, the following are detailed methodologies for the key toxicological assays mentioned in the Safety Data Sheets, based on standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

3.1 Acute Oral Toxicity - Up-and-Down-Procedure (UDP) (based on OECD Guideline 425)

The acute oral toxicity test provides information on the hazardous effects likely to arise from a single oral ingestion of a substance. The Up-and-Down-Procedure is a method to determine the LD50 (the dose lethal to 50% of the test animals) with a reduced number of animals.[5]

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[6] The animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[7]

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance. Water is available ad libitum.

-

Administration of the Substance: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed a certain limit (e.g., 1 mL/100 g body weight).

-

Dosing Procedure:

-

A single animal is dosed at a starting dose level selected based on available information about the substance.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

-

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7] Observations are made frequently on the day of dosing and at least once daily thereafter. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

3.2 Skin Irritation/Corrosion Test (based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[2]

-

Test Animals: Healthy, young adult albino rabbits with intact skin are used.

-

Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

Application of the Test Substance:

-

0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle like water or saline) is applied to a small area (approximately 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a graded scale (e.g., 0 for no effect to 4 for severe erythema/edema). The mean scores for each observation time are calculated to determine the primary irritation index.

3.3 Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]

-

Bacterial Strains: Several strains of Salmonella typhimurium are used (e.g., TA98, TA100, TA1535, TA1537) which have different types of mutations in the histidine operon.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver homogenate. This is to determine if the substance itself or its metabolites are mutagenic.

-

Procedure (Plate Incorporation Method):

-

The test substance at various concentrations, the bacterial culture, and (if used) the S9 mix are added to molten top agar.

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that can grow in the absence of histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Section 4: Visualizations

4.1 General Metabolic Activation Pathway of Aromatic Amines

Aromatic amines are generally not directly carcinogenic but require metabolic activation to exert their toxic and carcinogenic effects.[10] The primary activation step is N-oxidation to form N-hydroxylamines, a reaction often catalyzed by cytochrome P450 enzymes.[10]

4.2 Experimental Workflow for Acute Oral Toxicity (LD50) Study

The following diagram illustrates the typical workflow for an acute oral toxicity study to determine the LD50 value.

4.3 Experimental Workflow for Ames Test

The diagram below outlines the key steps in performing a bacterial reverse mutation assay (Ames test).

References

- 1. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 5. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. oecd.org [oecd.org]

- 9. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

Potential Research Areas for 4,6-Dichloro-2,3-dimethylaniline: A Technical Guide for Drug Discovery and Development

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are a pivotal class of compounds in medicinal chemistry and materials science, serving as precursors and key pharmacophores in a multitude of bioactive molecules.[1][2] This technical guide focuses on the untapped research potential of 4,6-dichloro-2,3-dimethylaniline, a halogenated aromatic amine for which specific biological data is currently scarce. By extrapolating from the known chemical and biological properties of structurally related dichloroaniline and dimethylaniline isomers, this document outlines promising avenues for investigation. Key areas of interest include its potential as an intermediate for novel therapeutic agents, particularly in oncology, as well as in the development of new antimicrobial and antifungal compounds.[3][4][5][6][7] This guide provides a proposed synthetic protocol, a framework for initial biological screening, and a discussion of its potential mechanisms of action and toxicological profile, supported by comparative data from analogous compounds.

Introduction: The Case for Investigating this compound

Aniline and its derivatives are foundational scaffolds in drug discovery, present in a wide array of approved therapeutics.[1] The introduction of halogen substituents and alkyl groups can significantly modulate the physicochemical and pharmacological properties of the aniline core, influencing factors such as metabolic stability, receptor binding affinity, and bioavailability.[8] While many substituted anilines have been extensively studied, this compound remains an under-explored chemical entity. Its unique substitution pattern—two chlorine atoms and two methyl groups on the aniline ring—suggests a high potential for novel biological activity. The electron-withdrawing nature of the chlorine atoms combined with the electron-donating and sterically influential methyl groups creates a distinct electronic and steric profile that could lead to selective interactions with biological targets. This whitepaper aims to bridge the current knowledge gap and stimulate research into this promising compound.

Physicochemical and Spectroscopic Profile (Predicted and Comparative)

Table 1: Comparative Physicochemical Properties of Related Dichloro-dimethylaniline Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa (Predicted/Experimental) |

| 2,3-Dichloro-N,N-dimethylaniline[9] | C₈H₉Cl₂N | 190.07 | 126 | 1.256 | ~1-2 |

| 2,6-Dichloro-N,N-dimethylaniline[10] | C₈H₉Cl₂N | 190.07 | N/A | N/A | ~1-2 |

| 3,4-Dichloro-N,N-dimethylaniline | C₈H₉Cl₂N | 190.07 | N/A | N/A | N/A |

| This compound (Predicted) | C₈H₁₀ClN | 155.62 (as primary amine) | ~260-280 | ~1.2-1.3 | ~2-3 |

Note: The molecular formula and weight for the target compound are for the primary aniline, which is the focus of this guide. Data for N,N-dimethylated isomers are provided for comparative purposes.

Spectroscopic Characterization: Characterization of synthesized this compound would rely on standard spectroscopic techniques. Predicted spectral characteristics include:

-

¹H NMR: Signals corresponding to the two distinct methyl groups and the aromatic proton.

-

¹³C NMR: Resonances for the four substituted and two unsubstituted aromatic carbons, as well as the two methyl carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass, with a characteristic isotopic pattern due to the two chlorine atoms.

-

FT-IR: Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-Cl stretching.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the direct chlorination of 2,3-dimethylaniline. The directing effects of the amino and methyl groups will influence the regioselectivity of the chlorination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic chlorination of 2,3-dimethylaniline.

Materials:

-

2,3-Dimethylaniline

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Anhydrous dichloromethane (DCM) or Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup and purification)

-

Sodium hydroxide (for neutralization)

Procedure:

-

Dissolve 2,3-dimethylaniline (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (2 equivalents) in anhydrous DCM dropwise to the stirred solution over 1-2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Potential Research Areas and Applications

Based on the bioactivities of related substituted anilines, several research avenues for this compound are proposed.

Anticancer Drug Development

Many aniline derivatives, particularly quinazoline-based compounds, are potent enzyme inhibitors used in oncology.[7][11] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

Potential Research:

-

Synthesis of Novel Kinase Inhibitors: Utilize this compound as a key intermediate in the synthesis of novel 4-anilinoquinazoline derivatives. The specific substitution pattern may confer selectivity for different kinase targets.

-

Structure-Activity Relationship (SAR) Studies: Investigate how the 4,6-dichloro-2,3-dimethyl substitution pattern influences inhibitory activity and selectivity against a panel of cancer-related kinases.

-

In Vitro Cytotoxicity Screening: Evaluate the synthesized derivatives for their antiproliferative activity against various cancer cell lines.[6][7][12]

Caption: Hypothetical mechanism for anticancer activity via kinase inhibition.

Antimicrobial and Antifungal Agents

Halogenated anilines have demonstrated significant antimicrobial and antifungal properties.[3][4][5] The presence of chlorine atoms can enhance the lipophilicity and membrane-disrupting capabilities of a molecule.

Potential Research:

-

Broad-Spectrum Screening: Test this compound and its simple derivatives against a panel of pathogenic bacteria (e.g., Vibrio species, Gram-positive, and Gram-negative strains) and fungi (e.g., Candida albicans, Aspergillus niger).[4][5][13]

-

Mechanism of Action Studies: Investigate the mode of antimicrobial action, such as membrane disruption, enzyme inhibition, or interference with biofilm formation.

-

Development of Agrochemicals: Explore its potential as a lead compound for novel fungicides or bactericides for agricultural applications.

Materials Science and Dye Synthesis

Aniline derivatives are fundamental precursors in the synthesis of azo dyes and other organic materials.[14] The specific substitution pattern of this compound could lead to dyes with unique spectral properties and stability.

Potential Research:

-

Synthesis of Novel Azo Dyes: React this compound with various coupling agents to produce a library of novel azo dyes.

-

Characterization of Properties: Analyze the photophysical properties (absorption, emission), thermal stability, and solvatochromism of the synthesized dyes.

Proposed Experimental Workflow for Initial Biological Screening

A structured approach is essential for the initial evaluation of this compound's biological potential.

Caption: A logical workflow for the initial biological evaluation.

Potential Toxicological Profile

Aniline and its chlorinated derivatives are known to exhibit toxicity, which is a critical consideration in drug development.[8][15] The primary toxicological concerns for dichloroanilines include hematotoxicity (methemoglobinemia) and potential nephrotoxicity.[16]

Metabolism: The metabolism of dichloroanilines can proceed through several pathways, including N-oxidation and ring hydroxylation, primarily mediated by cytochrome P450 enzymes.[17][18] N-oxidation can lead to reactive metabolites like phenylhydroxylamines and nitrosobenzenes, which are implicated in hematotoxicity.[16] Ring hydroxylation followed by conjugation (e.g., glucuronidation) is a major detoxification pathway.[17] The metabolism of 3,4-dichloroaniline has been shown to produce various conjugates and condensation products.[19][20][21]

Table 2: Potential Toxicological Endpoints and Relevant Assays

| Toxicological Endpoint | Potential Concern for Dichloroanilines | Recommended In Vitro Assay |

| Cytotoxicity | General cellular toxicity | MTT or LDH assay on relevant cell lines (e.g., HepG2 for hepatotoxicity)[22] |

| Hematotoxicity | Methemoglobin formation | In vitro methemoglobin assay using red blood cell lysates |

| Genotoxicity | DNA damage | Ames test for mutagenicity; Comet assay for DNA strand breaks |

| Metabolic Stability | Formation of reactive metabolites[15] | Liver microsome stability assay (human, rat) |

| Nephrotoxicity | Kidney damage[16] | Cytotoxicity assays on renal cell lines (e.g., HK-2) |

Given the known toxicities of anilines, early-stage toxicological profiling is crucial to identify potential liabilities and guide the design of safer analogues.[8][15]

Conclusion and Future Directions

This compound represents a novel, unexplored molecule with significant potential in medicinal chemistry and materials science. By leveraging the extensive knowledge base of related substituted anilines, this guide has outlined several high-potential research avenues. The proposed synthetic route and experimental workflows provide a clear starting point for investigation. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its biological activities, particularly in the areas of oncology and infectious diseases. Comprehensive SAR and toxicological studies will be paramount in developing this compound from a chemical curiosity into a valuable lead for new therapeutic agents or functional materials.

References

- 1. biopartner.co.uk [biopartner.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,3-dichloro-N,N-dimethylaniline | C8H9Cl2N | CID 2735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3-dichloro-N,N-dimethylaniline | 58566-65-7 | Benchchem [benchchem.com]

- 11. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism of the pesticide metabolites 4-nitrophenol and 3,4-dichloroaniline in carrot (Daucus carota) cell suspension cultures [agris.fao.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Metabolism of 3,4-dichloropropionanilide in plants: the metabolic fate of the 3,4-dichloroaniline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Reactivity Profile of 4,6-Dichloro-2,3-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4,6-dichloro-2,3-dimethylaniline. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its chemical behavior based on established principles of organic chemistry and the known reactivity of analogous substituted anilines. The document covers predicted reactivity in key organic reactions, plausible synthetic pathways, and expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development, enabling them to anticipate the chemical behavior of this compound and design effective experimental strategies.

Introduction

This compound is a polychlorinated aromatic amine. The strategic placement of chloro and methyl substituents on the aniline ring is expected to significantly influence its electronic and steric properties, thereby dictating its reactivity. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this molecule, both para positions relative to the amino group are occupied by chlorine atoms, and one ortho position is substituted with a methyl group. This unique substitution pattern suggests a nuanced reactivity profile, which is explored in detail in this guide.

Predicted Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing and sterically hindering chloro groups.

Electrophilic Aromatic Substitution

The amino group strongly activates the aromatic ring towards electrophilic attack. However, the positions available for substitution are limited. The 4- and 6-positions are blocked by chlorine atoms. The 2-position is occupied by a methyl group, and the 3-position also has a methyl substituent. The only remaining position for electrophilic attack is the 5-position.

Halogenation: Further halogenation, for instance with bromine, is predicted to occur at the 5-position, yielding 5-bromo-4,6-dichloro-2,3-dimethylaniline. The reaction would likely require a Lewis acid catalyst to overcome the deactivating effect of the two chlorine atoms.

Nitration: Nitration is a common electrophilic substitution reaction. However, direct nitration of anilines with strong acids can lead to oxidation and the formation of the anilinium ion, which is a meta-directing deactivator. To achieve selective nitration at the 5-position, protection of the amino group as an acetanilide is recommended.[1][2][3]

Sulfonation: Similar to nitration, sulfonation would be expected to occur at the 5-position, likely requiring forcing conditions due to the steric hindrance and the presence of deactivating chloro groups.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[1][2]

Reactions of the Amino Group

The amino group in this compound is expected to undergo reactions typical of primary aromatic amines.

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt can then be used in a variety of Sandmeyer and related reactions to introduce a wide range of functional groups at the 1-position.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group and modulate its activating effect during other reactions.[1]

N-Alkylation: While possible, direct N-alkylation of primary anilines can be difficult to control and may lead to mixtures of mono- and di-alkylated products.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would start from the commercially available 2,3-dimethylaniline.

Experimental Protocol (Hypothetical):

-

Acetylation: 2,3-Dimethylaniline is treated with acetic anhydride in the presence of a base like pyridine to form N-(2,3-dimethylphenyl)acetamide. This protects the amino group and reduces its activating strength, allowing for more controlled chlorination.[1][2]

-

Chlorination: The resulting acetanilide is then subjected to chlorination. Due to the directing effects of the acetylamino and methyl groups, chlorine is expected to add at the positions para and ortho to the activating acetylamino group. Given that the starting material is 2,3-dimethylaniline, the 4 and 6 positions are the most likely sites for chlorination.

-

Hydrolysis: The N-(4,6-dichloro-2,3-dimethylphenyl)acetamide is then hydrolyzed using acidic or basic conditions to remove the acetyl group and yield the final product, this compound.

Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Values |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol [4] |

| 1H NMR | Aromatic region: One singlet for the proton at the 5-position. Methyl regions: Two singlets for the methyl groups at the 2- and 3-positions. Amine region: A broad singlet for the NH₂ protons. |

| 13C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. |

| IR Spectroscopy | N-H stretching bands (primary amine) around 3300-3500 cm-1. C-H stretching (aromatic and methyl) around 2850-3100 cm-1. C=C stretching (aromatic) around 1450-1600 cm-1. C-N stretching around 1250-1350 cm-1. C-Cl stretching around 600-800 cm-1.[5][6] |

| Mass Spectrometry | Molecular ion peak (M+) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).[7][8][9] |

Reactivity Logic Diagram

The following diagram illustrates the key factors influencing the reactivity of this compound.

References

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. 3,4-Dichloro-N,N-dimethylaniline | C8H9Cl2N | CID 12637283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wikieducator.org [wikieducator.org]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Carboxamide Fungicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxamide fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs), represent a significant class of agrochemicals vital for modern crop protection. These fungicides effectively control a broad spectrum of fungal diseases by targeting the mitochondrial respiratory chain in pathogenic fungi. Their specific mode of action involves the inhibition of the enzyme succinate dehydrogenase (Complex II), a crucial component in the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately leading to the cessation of fungal growth and development.

This document provides detailed application notes and protocols relevant to the synthesis of carboxamide fungicides. While a direct synthetic route for a major commercial fungicide starting from 4,6-Dichloro-2,3-dimethylaniline was not identified in a comprehensive literature search, we present a detailed case study on the synthesis of Boscalid , a widely used SDHI fungicide. The synthesis of Boscalid exemplifies the key chemical transformations and strategies employed in the production of this important class of fungicides, starting from a substituted aniline precursor.

Synthesis of Boscalid: A Representative Carboxamide Fungicide

Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)pyridine-3-carboxamide) is a prominent member of the SDHI class of fungicides.[1] Its synthesis involves a multi-step process, beginning with the construction of the key intermediate, 2-amino-4'-chlorobiphenyl.

Synthetic Strategy Overview

The most common and industrially relevant synthesis of Boscalid can be conceptually divided into three main stages:

-

Biaryl Formation: Construction of the 4'-chloro-2-nitrobiphenyl backbone through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3]

-

Reduction of the Nitro Group: Conversion of the nitro group in 4'-chloro-2-nitrobiphenyl to an amino group to yield 2-amino-4'-chlorobiphenyl.[2][4]

-

Amidation: Acylation of the 2-amino-4'-chlorobiphenyl intermediate with 2-chloronicotinyl chloride to form the final Boscalid molecule.[2][4]

Experimental Workflow for Boscalid Synthesis

Caption: Synthetic workflow for the three-stage synthesis of Boscalid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-Chloro-2-nitrobiphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the key biphenyl intermediate.

Materials:

-

1-Chloro-2-nitrobenzene

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

Ethanol

-

Water

-

Toluene (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure: [3]

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of ethanol and water (e.g., 3:1 v/v).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with toluene or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 4'-chloro-2-nitrobiphenyl.

Data Presentation:

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| 1-Chloro-2-nitrobenzene | 1.0 | >98% | Starting material |

| 4-Chlorophenylboronic acid | 1.1 | >98% | Coupling partner |

| Tetrakis(triphenylphosphine)palladium(0) | 0.01-0.05 | >98% | Catalyst |

| Sodium carbonate | 2.0 | >99% | Base |

| Product | |||

| 4'-Chloro-2-nitrobiphenyl | - | >95% | Yields typically range from 80-95%.[3] |

Protocol 2: Synthesis of 2-Amino-4'-chlorobiphenyl via Nitro Group Reduction

This protocol details the reduction of the nitro intermediate to the corresponding amine.

Materials:

-

4'-Chloro-2-nitrobiphenyl

-

Sodium borohydride (NaBH4)

-

Cobalt(II) sulfate heptahydrate (CoSO4·7H2O)

-

Methanol

-

Water

-

Dichloromethane (for extraction)

Procedure: [3]

-

Dissolve 4'-chloro-2-nitrobiphenyl (1.0 eq) in methanol in a reaction flask.

-

Add cobalt(II) sulfate heptahydrate (0.1 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (3.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 2-amino-4'-chlorobiphenyl can be purified by column chromatography.

Data Presentation:

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| 4'-Chloro-2-nitrobiphenyl | 1.0 | >95% | Starting material |

| Sodium borohydride | 3.0-5.0 | >98% | Reducing agent |

| Cobalt(II) sulfate heptahydrate | 0.1 | >98% | Catalyst for reduction |

| Product | |||

| 2-Amino-4'-chlorobiphenyl | - | >97% | Yields are typically high, >90%.[3] |

Protocol 3: Synthesis of Boscalid via Amidation

This final step involves the coupling of the amine intermediate with an acid chloride.

Materials:

-

2-Amino-4'-chlorobiphenyl

-

2-Chloronicotinyl chloride

-

Triethylamine or another suitable base

-

Dichloromethane or another suitable aprotic solvent

-

Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) in dichloromethane in a reaction flask.

-

Add triethylamine (1.2 eq) and cool the mixture to 0-5 °C.

-

Slowly add a solution of 2-chloronicotinyl chloride (1.1 eq) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude Boscalid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHI fungicides act by blocking the electron transport chain at Complex II (succinate dehydrogenase). This inhibition prevents the oxidation of succinate to fumarate in the TCA cycle and disrupts the production of ATP, the energy currency of the cell. This ultimately leads to the death of the fungal pathogen.

Caption: Mechanism of action of Boscalid as a Succinate Dehydrogenase Inhibitor.

Fungicidal Activity of Boscalid

Boscalid exhibits a broad spectrum of activity against a variety of plant pathogenic fungi.

| Pathogen | Common Disease | Efficacy |

| Botrytis cinerea | Gray Mold | High |

| Sclerotinia sclerotiorum | White Mold, Sclerotinia Rot | High |

| Alternaria alternata | Alternaria Leaf Spot | High |

| Monilinia fructicola | Brown Rot | High |

| Powdery Mildew species | Powdery Mildew | High |

Conclusion

The synthesis of carboxamide fungicides, exemplified by the production of Boscalid, involves robust and scalable chemical transformations. The Suzuki-Miyaura coupling is a cornerstone for constructing the necessary biaryl backbone, followed by standard functional group manipulations to arrive at the final active ingredient. Understanding these synthetic pathways and the underlying mechanism of action is crucial for the development of new and improved fungicidal agents to address the ongoing challenges in global agriculture. While this compound was not identified as a direct precursor to a major commercial fungicide in this review, the principles outlined in the synthesis of Boscalid provide a solid foundation for researchers in the field.

References

The Pivotal Role of 4,6-Dichloro-2,3-dimethylaniline in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4,6-Dichloro-2,3-dimethylaniline is a key aromatic amine intermediate in the synthesis of a variety of agrochemicals. Its specific substitution pattern, featuring both chlorine atoms and methyl groups on the aniline ring, imparts distinct properties to the resulting active ingredients, influencing their efficacy, selectivity, and environmental fate. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals using this compound as a precursor, with a focus on the chloroacetamide class of herbicides.

Application Notes

Substituted anilines are fundamental building blocks in the production of numerous pesticides, including herbicides, fungicides, and insecticides. The nature and position of the substituents on the aniline ring are critical in determining the mode of action and biological activity of the final product. This compound is a particularly valuable intermediate for the synthesis of chloroacetamide herbicides.

Key Applications:

-

Herbicide Synthesis: The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of chloroacetamide herbicides. These herbicides are effective in controlling a wide range of annual grasses and certain broadleaf weeds in various crops.

-

Intermediate for Other Agrochemicals: While its most prominent role is in herbicide production, the chemical reactivity of the amino group and the substituted aromatic ring allows for its use in the synthesis of other classes of pesticides, although these applications are less common.

Chemical Properties and Reactivity:

The presence of two electron-withdrawing chlorine atoms and two electron-donating methyl groups on the aniline ring influences the reactivity of the amino group. This substitution pattern is crucial for the desired biological activity of the resulting herbicide. The amino group readily undergoes acylation reactions, which is a key step in the synthesis of chloroacetamide herbicides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative chloroacetamide herbicide using this compound as a starting material.

Synthesis of N-(chloroacetyl)-4,6-dichloro-2,3-dimethylaniline

This compound is a key intermediate in the synthesis of many chloroacetamide herbicides.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Anhydrous toluene (or other inert solvent)

-

Triethylamine (or other suitable base)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-